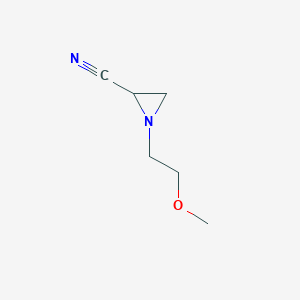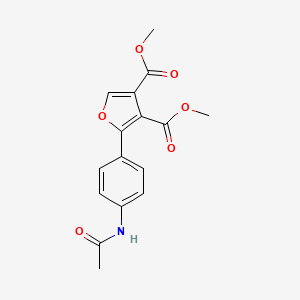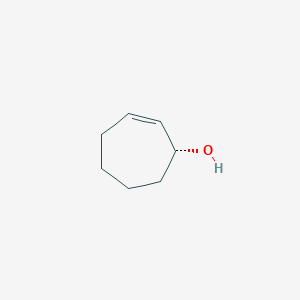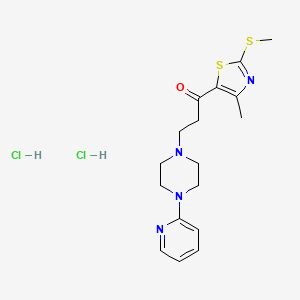
2-Tritriacontanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tritriacontanone is a long-chain ketone with the molecular formula C₃₃H₆₆O . . This compound is characterized by its long hydrocarbon chain and a ketone functional group at the second carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tritriacontanone typically involves the oxidation of tritriacontane, a long-chain hydrocarbon. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions to ensure the selective formation of the ketone at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tritriacontanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Oxidation: Formation of tritriacontanoic acid.
Reduction: Formation of tritriacontanol.
Substitution: Formation of various substituted tritriacontanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Tritriacontanone has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism.
Mécanisme D'action
The mechanism of action of 2-Tritriacontanone involves its interaction with various molecular targets, primarily through its ketone functional group. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, making it a versatile intermediate in various biochemical pathways. The long hydrocarbon chain also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
2-Tritriacontanone can be compared with other long-chain ketones such as:
2-Hexacosanone (C₂₆H₅₂O): A shorter chain ketone with similar reactivity but different physical properties.
2-Octacosanone (C₂₈H₅₆O): Another long-chain ketone with slightly different chain length and properties.
The uniqueness of this compound lies in its specific chain length and the position of the ketone group, which can influence its reactivity and applications in various fields .
Propriétés
| 75207-55-5 | |
Formule moléculaire |
C33H66O |
Poids moléculaire |
478.9 g/mol |
Nom IUPAC |
tritriacontan-2-one |
InChI |
InChI=1S/C33H66O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(2)34/h3-32H2,1-2H3 |
Clé InChI |
NJPSQBXYMKTWBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)



